S-2-chlorovaleric acid

Description

Significance of Molecular Chirality in Contemporary Chemical Science

Chirality, a fundamental concept in chemistry, describes the geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. numberanalytics.comwikipedia.org This "handedness" arises from the presence of a chiral center, most commonly a carbon atom bonded to four different groups. wikipedia.orgmusechem.com These non-superimposable mirror images are known as enantiomers. wikipedia.org While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules can differ significantly. numberanalytics.com This distinction is of profound importance in numerous scientific fields, particularly in biology and pharmacology. unl.pt

Living organisms are inherently chiral, composed of biomolecules such as amino acids and sugars that exist almost exclusively as a single enantiomer. wikipedia.orgquora.com Consequently, the physiological effects of chiral molecules can be enantiomer-dependent. unl.pt One enantiomer of a drug may elicit a desired therapeutic effect, while the other may be inactive or even cause harmful side effects. musechem.com A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. musechem.com This has led regulatory bodies and the pharmaceutical industry to prioritize the development and commercialization of single-enantiomer drugs, often referred to as "enantiopure" compounds. unl.pt The need for enantiomerically pure compounds extends to agrochemicals and material science, driving the advancement of stereoselective synthesis and analytical techniques. numberanalytics.comunl.pt

Overview of α-Halocarboxylic Acids as Versatile Chiral Synthons and Precursors

α-Halocarboxylic acids are a class of organic compounds characterized by a carboxylic acid functional group with a halogen atom (typically chlorine or bromine) attached to the adjacent carbon atom (the α-carbon). wikipedia.org When the α-carbon is bonded to four different substituents, the molecule becomes chiral. These compounds are highly valuable in organic synthesis, serving as versatile building blocks, or "synthons," for the creation of more complex chiral molecules. wikipedia.orggoogle.com

The utility of α-halocarboxylic acids stems from the reactivity of the carbon-halogen bond. wikipedia.org The halogen atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. wikipedia.orgresearchgate.net This allows for the stereoselective introduction of a wide range of functional groups, including amino, hydroxyl, and alkyl groups, with control over the stereochemistry at the α-center. researchgate.netresearchgate.net For instance, the reaction of an α-bromocarboxylic acid with ammonia (B1221849) can produce an amino acid. wikipedia.org

Several methods exist for the preparation of chiral α-halocarboxylic acids. These include the halogenation of carboxylic acids, such as in the Hell-Volhard-Zelinsky reaction, and the diazotization of amino acids in the presence of a halide. wikipedia.org Furthermore, dynamic resolution techniques, such as dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR), have been developed to convert racemic mixtures of α-halo acid derivatives into a single desired enantiomer, often with the aid of a chiral auxiliary. researchgate.netdntb.gov.ua These methods are crucial for accessing enantiomerically pure α-halocarboxylic acids, which are key intermediates in the asymmetric synthesis of a variety of important organic compounds. researchgate.net

Research Landscape of S-2-Chlorovaleric Acid within Stereoselective Transformations

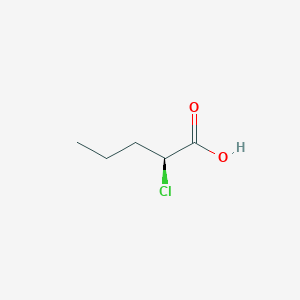

This compound, also known as (S)-2-chloropentanoic acid, is a specific chiral α-halocarboxylic acid that has found application as a synthon in stereoselective transformations. Its structure consists of a five-carbon valeric acid backbone with a chlorine atom at the second position, with the "S" designation indicating the specific stereochemical configuration at this chiral center.

Research involving this compound often focuses on its use as a precursor for the synthesis of other chiral molecules. For example, it can be used in the synthesis of specific amino acids or other biologically active compounds where the valerine side chain and the stereochemistry at the α-carbon are desired features. The chlorine atom can be displaced by various nucleophiles in SN2 reactions to introduce new functionalities with inversion of stereochemistry, leading to the (R) configuration at the α-carbon. acs.org

The synthesis of this compound itself can be achieved through methods such as the stereospecific chlorination of L-isoleucine, an amino acid, via a diazotization reaction. prepchem.com This highlights the connection between the "chiral pool" of naturally occurring molecules and the synthesis of valuable chiral building blocks.

While not as extensively documented as some other α-halocarboxylic acids, the research that does exist underscores the role of this compound as a useful intermediate in the broader field of asymmetric synthesis. Its application demonstrates the practical utility of chiral α-halocarboxylic acids in constructing enantiomerically pure molecules for various chemical and pharmaceutical applications.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 32644-12-5 |

| Molecular Formula | C5H9ClO2 |

| Appearance | Powder |

| Purity | >95%; >98%; >99% |

| Application | For research |

Source: LookChem lookchem.com

Table 2: Synthesis of (2S,3S)-2-chloro-3-methylvaleric acid (an analogue of this compound)

| Reactant | Amount |

| L-isoleucine | 105 g |

| 6N-hydrochloric acid | 1 L |

| Sodium nitrite | 80 g |

| Ether | 300 ml (initial), 150 ml (extraction) |

Reaction Conditions:

The mixture was agitated at 0° C for 3 hours.

Product:

(2S,3S)-2-chloro-3-methylvaleric acid

Yield: 34.2 g

Boiling Point: 96-97 °C / 4 mmHg

Source: PrepChem.com prepchem.com

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO2 |

|---|---|

Molecular Weight |

136.58 g/mol |

IUPAC Name |

(2S)-2-chloropentanoic acid |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

WZZRDRYYUVHLRD-BYPYZUCNSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)O)Cl |

Canonical SMILES |

CCCC(C(=O)O)Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Methodologies for S 2 Chlorovaleric Acid

Asymmetric Synthetic Approaches to S-2-Chlorovaleric Acid

Asymmetric synthesis aims to directly create the desired stereoisomer, this compound, from a prochiral precursor. This is achieved by using chiral influences to guide the formation of the new stereocenter.

Chiral Auxiliary-Mediated Strategies in α-Haloacid Synthesis

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of α-haloacid synthesis, a racemic α-haloacid can be esterified with a chiral alcohol. researchgate.netrsc.org This reaction, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a base, can lead to a dynamic thermodynamic resolution, producing the ester product with high diastereomeric purity. researchgate.netrsc.org The diastereomers can then be separated, and subsequent hydrolysis of the desired diastereomer yields the enantiomerically enriched α-haloacid. For instance, chiral naphthyloxycyclohexanols have been successfully used as auxiliaries for the deracemization of α-halo acids. rsc.org Similarly, pseudoephedrine can act as a chiral auxiliary, where its reaction with a carboxylic acid derivative forms an amide, and subsequent reactions are directed by the stereochemistry of the auxiliary. wikipedia.org

| Chiral Auxiliary Type | General Application | Key Features |

| Chiral Alcohols (e.g., naphthyloxycyclohexanols) | Esterification with racemic α-haloacids | Dynamic thermodynamic resolution, high diastereoselectivity researchgate.netrsc.org |

| Pseudoephedrine | Amide formation with carboxylic acids | Directs alkylation and other reactions at the α-position wikipedia.org |

| Oxazolidinones | Formation of N-acyl derivatives | Highly stereoselective alkylations and aldol (B89426) reactions wikipedia.org |

| Camphorsultam | Formation of N-acyl derivatives | Effective in controlling stereochemistry in radical reactions clockss.org |

Asymmetric Catalysis for Stereocenter Induction Adjacent to Halogenated Groups

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the chiral product. For the synthesis of α-chloro carboxylic acid derivatives, several catalytic systems have been developed.

Cinchona alkaloids and their derivatives have proven to be effective catalysts in the asymmetric α-chlorination of acid halides. acs.orgresearchgate.net These catalysts can facilitate a tandem chlorination/esterification process to produce optically enriched α-chloroesters. acs.org Another approach involves the use of isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters, proceeding through the in situ formation of chiral C1 ammonium (B1175870) enolates. researchgate.netnih.gov This method can achieve high enantioselectivities, especially at low temperatures. researchgate.netnih.gov

Furthermore, dual activation strategies, combining a chiral nucleophile with a transition metal-based Lewis acid, have been employed for the catalytic, enantioselective α-fluorination of acid chlorides, a reaction conceptually similar to α-chlorination. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when a racemic synthesis is more feasible or cost-effective.

Enzymatic Resolution of Racemic α-Chlorocarboxylic Acid Analogues

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. catalysis.blog Lipases are frequently used for this purpose. googleapis.com For example, a racemic ester of an α-chloroacid can be subjected to hydrolysis by a lipase (B570770), which will selectively hydrolyze one enantiomer of the ester to the corresponding acid, leaving the other enantiomer as the unreacted ester. google.com These two products, an acid and an ester, can then be easily separated. The lipase from Candida cylindracea has been noted for its ability to stereospecifically hydrolyze the D-isomer ester of 2-chloropropionic acid. google.com Dehalogenases, such as that from Burkholderia cepacia, can also be used for the kinetic resolution of racemic 2-chlorocarboxylic acids.

| Enzyme Type | Substrate | Reaction | Outcome |

| Lipase (e.g., from Candida cylindracea) | Racemic ester of α-chloroacid | Selective hydrolysis of one enantiomer | Separation of an enantiopure acid and an enantiopure ester googleapis.comgoogle.com |

| Dehalogenase (e.g., from Burkholderia cepacia) | Racemic 2-chlorocarboxylic acid | Selective dehalogenation of one enantiomer | Separation of the unreacted enantiomer |

Diastereomeric Salt Formation and Crystallization Methodologies

This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts. fiveable.me Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgfiveable.me After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. Common chiral bases used for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethanamine. libretexts.org The choice of solvent is crucial for achieving effective separation of the diastereomeric salts. kiko-tech.co.jpresearchgate.net

Targeted Derivatization for Stereochemical Control and Functionalization

The chiral center at the C-2 position of this compound makes it a valuable synthon for asymmetric synthesis. Targeted derivatization reactions are employed not only to introduce new functional groups but also to proceed with a high degree of stereochemical control, preserving or predictably inverting the existing stereocenter.

Stereoselective Esterification and Amidation Reactions

Esterification and amidation of this compound are fundamental transformations for creating a diverse range of derivatives, such as precursors for pharmaceuticals and agrochemicals. The primary goal in these reactions is to maintain the integrity of the chiral center.

Enzymatic Resolution and Esterification: Enzymatic methods are particularly powerful for achieving high stereoselectivity. Lipases are widely used for the kinetic resolution of racemic mixtures of 2-chloroalkanoic acids and their esters. google.comgoogle.com For instance, enzymes like the lipase from Candida cylindracea can selectively hydrolyze the ester of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess. google.com While this is often used to resolve a racemate, the principle of enzymatic catalysis can also be applied to the direct, stereoselective esterification of the chiral acid.

α-Haloesters, including derivatives of 2-chloropentanoic acid, are recognized as excellent substrates for lipases, which can weaken the ester bond and facilitate selective hydrolysis or synthesis. googleapis.com The efficiency of such resolutions allows for the preparation of this compound with high optical purity.

Chemical Amidation: Amidation reactions can be performed using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. When starting with enantiomerically pure this compound, these reactions typically proceed without disturbing the chiral center, yielding the corresponding S-amide. Research into the substrate promiscuity of enzymes like SfaB, an adenylate-forming enzyme, has shown its capability to catalyze amidation between various short-chain fatty acids and amine nucleophiles. researchgate.net While specific studies on this compound with this enzyme are not detailed, the broad substrate acceptance suggests potential for biocatalytic amidation pathways. researchgate.net

The following table summarizes representative stereoselective transformations involving esterification.

| Reaction Type | Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) |

| Enzymatic Hydrolysis | Lipase | Racemic Methyl 2-chlorovalerate | This compound | >99% |

| Chemical Esterification | Acid Catalyst (e.g., H₂SO₄) | This compound & Alcohol | S-2-chlorovalerate ester | Configuration Retained |

This table is illustrative, based on established principles of enzymatic resolution and chemical esterification. Specific yields and conditions are dependent on the detailed experimental setup.

Nucleophilic Substitution Reactions with Defined Stereochemical Outcomes

Nucleophilic substitution at the C-2 position of this compound is a key method for introducing diverse functionalities. These reactions are governed by the Sₙ2 mechanism, which proceeds with a predictable stereochemical outcome. caltech.edu

The hallmark of an Sₙ2 reaction at a chiral center is the inversion of stereochemical configuration, a phenomenon first observed by Paul Walden and known as Walden inversion. libretexts.orgpressbooks.pub When a nucleophile attacks the electrophilic carbon atom bonded to the chlorine atom in this compound, it approaches from the side opposite to the leaving group (the chloride ion). pressbooks.pub This backside attack forces the other three groups on the carbon to "invert" their spatial arrangement, much like an umbrella turning inside out in the wind.

Consequently, a nucleophilic substitution reaction on this compound or its esters will stereospecifically yield a product with the opposite (R) configuration. This predictable outcome is crucial for the synthesis of complex molecules where precise control of stereochemistry is essential.

Common nucleophiles used in these transformations include azide (B81097) ions (to form α-azido acids, precursors to amino acids), hydroxide (B78521) (to form α-hydroxy acids), and amines (to form α-amino acids directly). The reaction of an α-haloalkanoic acid with nucleophiles like cyanide (CN⁻), hydroxide (OH⁻), or ammonia (B1221849) (NH₃) readily replaces the halogen. scribd.com

The table below illustrates the expected products and stereochemical outcomes for the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Class | Product Name | Stereochemical Outcome |

| Azide | Sodium Azide (NaN₃) | α-Azido Acid | R-2-azidovaleric acid | Inversion (S → R) |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Acid | R-2-hydroxyvaleric acid | Inversion (S → R) |

| Amine | Ammonia (NH₃) | α-Amino Acid | R-2-aminovaleric acid | Inversion (S → R) |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano Acid | R-2-cyanovaleric acid | Inversion (S → R) |

Advanced Research in α Chlorovaleric Acid Reactivity and Reaction Mechanisms

Mechanistic Investigations of Halogen-Induced Reactivity

The reactivity of S-2-chlorovaleric acid is significantly shaped by the electronic effects of the chlorine substituent adjacent to the carboxyl group.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of an α-halogen substituent, such as chlorine in this compound, markedly increases the acidity compared to its non-halogenated counterpart, valeric acid. This phenomenon is primarily due to the negative inductive effect (-I effect) of the halogen. libretexts.orgquora.com

Chlorine is a highly electronegative atom that withdraws electron density from the adjacent α-carbon. libretexts.org This electron-withdrawing effect is transmitted through the sigma bonds of the molecule, a process known as induction. libretexts.org The pull of electron density towards the chlorine atom reduces the electron density around the carboxylate group in the conjugate base. libretexts.org This dispersal of the negative charge stabilizes the carboxylate anion. libretexts.org A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted towards the products. libretexts.org

The strength of the inductive effect is dependent on the distance of the electron-withdrawing group from the carboxylic acid function. libretexts.org The effect is most pronounced when the halogen is at the α-position (C2) and diminishes rapidly as it moves further down the carbon chain. libretexts.org For instance, the pKa of 2-chlorobutanoic acid is significantly lower than that of 3-chlorobutanoic acid and 4-chlorobutanoic acid, with the latter having a pKa value similar to the parent butanoic acid.

| Compound | pKa Value |

|---|---|

| Acetic Acid | 4.76 |

| Chloroacetic Acid | 2.86 |

| Dichloroacetic Acid | 1.29 |

| Trichloroacetic Acid | 0.65 |

| Butanoic Acid | 4.82 |

| 2-Chlorobutanoic Acid | 2.80 |

The electron-withdrawing chlorine atom in this compound not only affects its acidity but also plays a crucial role in directing the selectivity of its chemical reactions. The polarization of the C-Cl bond and the increased acidity of the α-hydrogen influence the molecule's behavior in various transformations.

In nucleophilic substitution reactions, the electron-withdrawing nature of the carboxyl group enhances the electrophilicity of the α-carbon, making it more susceptible to attack by nucleophiles. However, the presence of the chlorine atom also stabilizes the transition state of reactions involving the formation of an enolate intermediate. fiveable.me The deprotonation of the α-hydrogen is facilitated by the inductive effect of both the carbonyl group and the chlorine atom. fiveable.me The resulting enolate is a key intermediate in reactions such as alkylations and condensations, and its stability and reactivity are modulated by the α-substituent. libretexts.org

Electrochemical Transformations and Their Products

The electrolysis of α-chlorocarboxylic acids like this compound provides a pathway to various chemical products through radical or ionic intermediates.

The electrolysis of α-chlorocarboxylic acids has been investigated in organic solvents such as methanol (B129727). cdnsciencepub.com When α-chlorovaleric acid is electrolyzed in methanol, the reaction proceeds via the formation of radical intermediates. This process is distinct from the typical Kolbe electrolysis, which involves the decarboxylative dimerization of two carboxylic acids to form an alkane. wikipedia.orgorganic-chemistry.org In the case of α-chloroacids, the presence of the halogen substituent alters the reaction pathway. cdnsciencepub.com

The initial step at the anode is the oxidation of the carboxylate ion to a carboxyl radical. This radical can then undergo further reactions. The specific conditions of the electrolysis, such as the solvent, electrode material, and current density, can influence the distribution of products.

Detailed analysis of the products from the electrolysis of α-chlorovaleric acid in methanol reveals the formation of several key compounds. The major organic product is the corresponding chloroester, methyl 2-chlorovalerate. cdnsciencepub.com This indicates that esterification occurs, and the C-Cl bond remains intact in the primary product.

Another significant product is the hydrogen ester, methyl valerate (B167501), where the chlorine atom has been replaced by a hydrogen atom. cdnsciencepub.com The formation of this product suggests a reductive process occurring at the cathode. cdnsciencepub.com The ratio of the chloroester to the hydrogen ester can be influenced by the duration of the electrolysis. cdnsciencepub.com Additionally, small amounts of acetals can be formed from the corresponding aldehyde. cdnsciencepub.com

| Reactant | Solvent | Major Product | Other Products |

|---|---|---|---|

| α-Chlorovaleric Acid | Methanol | Methyl 2-chlorovalerate (Chloroester) | Methyl valerate (Hydrogen ester), Acetal |

| α-Chlorocaproic Acid | Methanol | Methyl 2-chlorocaproate (Chloroester) | Methyl caproate (Hydrogen ester), Acetal |

Role as an Alkylating Agent in Synthetic Methodologies

Alkylating agents are compounds that introduce an alkyl group into a substrate molecule through the formation of a covalent bond. nih.govnih.gov this compound and its derivatives can function as alkylating agents in various synthetic methodologies. The key to this reactivity is the presence of the chlorine atom at the α-position, which can act as a leaving group in nucleophilic substitution reactions. researchgate.net

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion. The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carboxyl group. This makes α-halo acids valuable synthons for the construction of more complex molecules. For example, the alkylation of nucleobases like thymine (B56734) with derivatives of chlorovaleric acid has been used to synthesize modified nucleic acid components. researchgate.net The choice of solvent and base is crucial for optimizing the yield and selectivity of such alkylation reactions. researchgate.net

Reactions with Diverse Nucleophiles, including Amines, Alcohols, and Thiols

The activated form of this compound, S-2-chlorovaleryl chloride, readily reacts with a wide range of nucleophiles. The general mechanism for these transformations is a two-step process known as nucleophilic addition-elimination. chemistrystudent.commasterorganicchemistry.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group. youtube.comyoutube.com

The nucleophilicity of the attacking species plays a crucial role in the reaction rate. Amines, alcohols, and thiols are all effective nucleophiles for this reaction.

Amines : Primary and secondary amines are strong nucleophiles that react readily with acyl chlorides to form amides. libretexts.org

Alcohols : Alcohols are moderate nucleophiles and react to produce esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. youtube.comuomustansiriyah.edu.iq

Thiols : Thiols are sulfur analogs of alcohols and are generally more nucleophilic. chemistrysteps.commasterorganicchemistry.com Their conjugate bases, thiolates, are even stronger nucleophiles and react efficiently with acyl chlorides to yield thioesters. libretexts.org

The table below summarizes the reactions of this compound's activated form with these diverse nucleophiles.

| Nucleophile | Product Class | General Reaction Scheme |

|---|---|---|

| Amine (R₂NH) | Amide | |

| Alcohol (R'OH) | Ester | |

| Thiol (R'SH) | Thioester |

Formation of Corresponding Amides, Esters, and Thioesters in Research Syntheses

The synthesis of amides, esters, and thioesters from this compound is a fundamental process in organic chemistry, allowing for the introduction of the 2-chlorovaleryl moiety into various molecular scaffolds.

Amide Synthesis: The reaction of S-2-chlorovaleryl chloride with primary or secondary amines provides a direct route to N-substituted (S)-2-chlorovaleramides. The reaction is typically rapid and exothermic. Alternatively, direct coupling of this compound with an amine can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid in situ. libretexts.orglibretexts.org

| Amine Reactant | Product Name |

|---|---|

| Ammonia (B1221849) (NH₃) | (S)-2-Chlorovaleramide |

| Ethylamine (CH₃CH₂NH₂) | (S)-N-ethyl-2-chlorovaleramide |

| Aniline (C₆H₅NH₂) | (S)-2-Chloro-N-phenylvaleramide |

Ester Synthesis: Esters of this compound are synthesized by reacting the corresponding acyl chloride with an alcohol, often in the presence of a base like pyridine to scavenge the HCl produced. uomustansiriyah.edu.iq Another established method is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. libretexts.org

| Alcohol Reactant | Product Name |

|---|---|

| Methanol (CH₃OH) | Methyl (S)-2-chlorovalerate |

| Ethanol (CH₃CH₂OH) | Ethyl (S)-2-chlorovalerate |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl (S)-2-chlorovalerate |

Thioester Synthesis: Thioesters are valuable intermediates in organic synthesis. The most common method for preparing thioesters of this compound is the reaction of S-2-chlorovaleryl chloride with a thiol or a thiolate salt. wikipedia.orgresearchgate.net Similar to esterification, this reaction can be promoted by a base. Dehydrating agents can also facilitate the direct condensation of this compound with thiols. wikipedia.org

| Thiol Reactant | Product Name |

|---|---|

| Methanethiol (CH₃SH) | S-Methyl (S)-2-chlorovalerethioate |

| Ethanethiol (CH₃CH₂SH) | S-Ethyl (S)-2-chlorovalerethioate |

| Benzenethiol (C₆H₅SH) | S-Phenyl (S)-2-chlorovalerethioate |

Applications of S 2 Chlorovaleric Acid As a Chemical Building Block in Advanced Synthesis

Utilization in Asymmetric Synthesis of Complex Organic Molecules

The presence of a chiral center makes S-2-chlorovaleric acid a significant tool in asymmetric synthesis, where the control of stereochemistry is paramount. The precise spatial orientation of its functional groups allows it to be incorporated into larger molecules to build specific enantiomeric or diastereomeric products.

Precursor Role in the Synthesis of Chiral Pharmaceutical Intermediates (Research Focus)

In the pharmaceutical industry, the chirality of a drug molecule is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles. york.ac.uk A significant portion of drugs currently in use are chiral compounds, necessitating synthetic routes that can produce a single, desired enantiomer. york.ac.uk Chiral molecules like this compound are crucial starting materials or intermediates in these syntheses. nih.gov

While specific public-domain research detailing the direct use of this compound is limited, its structural motif is representative of key precursors for important pharmaceuticals. For instance, the antiepileptic drug Levetiracetam is the pure (S)-enantiomer of etiracetam. Its synthesis involves precursors like 5-chlorovaleroyl chloride, which is derived from 5-chlorovaleric acid. nih.gov To achieve the final (S)-configuration of the drug, the synthesis relies on chiral precursors to construct the characteristic pyrrolidone ring. nih.gov The use of a chiral building block like this compound or its derivatives is a fundamental strategy for achieving high enantiomeric purity in the final active pharmaceutical ingredient (API).

The table below illustrates the importance of chirality in selected pharmaceuticals, a principle that drives the demand for chiral building blocks such as this compound.

| Drug Class | Example Drug | Chiral Characteristic | Significance of Single Enantiomer |

| Anti-epileptic | Levetiracetam | (S)-enantiomer | The (R)-enantiomer is significantly less potent. |

| Anti-inflammatory | Naproxen | (S)-enantiomer | The (R)-enantiomer is a liver toxin. |

| Antibiotic | Levofloxacin | (S)-enantiomer | The (R)-enantiomer (Ofloxacin racemate) is less active and has a higher potential for side effects. |

| Cardiovascular | Amlodipine | (S)-enantiomer | The (R)-enantiomer has little to no calcium channel blocking activity. |

This table contains representative data on the significance of chirality in pharmaceuticals.

Application as a Building Block for Agrochemical Research Compounds

Similar to pharmaceuticals, the biological activity of agrochemicals such as herbicides, insecticides, and fungicides is often dependent on their stereochemistry. researchgate.net The use of single-enantiomer agrochemicals can lead to higher efficacy at lower application rates and reduced environmental impact by eliminating the inactive or potentially harmful isomer. researchgate.net

Chiral 2-chloroalkanoic acids are established intermediates in this field. A notable analogue, (S)-2-chloropropionic acid, is a key intermediate for synthesizing numerous chiral aryloxypropionate herbicides. researchgate.net These herbicides function by mimicking natural plant hormones, and their biological activity is highly dependent on the correct stereoconfiguration. The synthesis of these compounds relies on the reaction of the chiral chloro-acid with a substituted phenol. By analogy, this compound serves as a valuable building block for creating novel agrochemical candidates with longer alkyl chains, allowing researchers to modulate properties such as lipophilicity and soil mobility.

The following table lists representative chiral agrochemicals where a specific stereoisomer is the active component, underscoring the role of chiral precursors.

| Agrochemical Type | Example Compound | Active Enantiomer | Target Application |

| Herbicide | Fenoxaprop-P-ethyl | (R)-enantiomer | Control of grassy weeds in broad-leaved crops |

| Herbicide | Clodinafop-propargyl | (R)-enantiomer | Post-emergence control of annual grasses in wheat |

| Fungicide | Metalaxyl-M | (R)-enantiomer | Control of diseases caused by Oomycete fungi |

| Insecticide | Deltamethrin | (1R, 3R)-isomer | Broad-spectrum control of insect pests |

This table provides examples of chiral agrochemicals and highlights the importance of stereoisomerism for their function.

Integration into Polymer Chemistry and Materials Research

Based on available scientific literature, there is currently insufficient evidence to detail the direct application of this compound as a monomeric precursor in the synthesis of Polyhydroxyalkanoate (PHA) copolymers or its contribution to the development of specialty polymers. Research in this area has primarily focused on other precursors.

Research Applications in Biomedical Sciences (Excluding Clinical Contexts)

In a non-clinical research context, this compound and related chloroalkanes serve as important molecular tools for studying biological systems. One of the most prominent applications is within the HaloTag protein labeling system. nih.gov

The HaloTag is a genetically engineered protein tag that forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane reactive group. Researchers can fuse the HaloTag to a protein of interest and then use various chloroalkane-based ligands (such as fluorescent dyes, biotin, or affinity resins) to study that protein's localization, function, interactions, and turnover within cells or in vitro. nih.gov

A simple chloroalkane like 5-chlorovaleric acid can act as a "blocking" agent in these experiments. nih.gov By introducing this small molecule, researchers can saturate all existing HaloTag-fused proteins in a cell at a specific time point. This allows for pulse-chase experiments where newly synthesized proteins can be specifically labeled later with a different, reporter-equipped ligand. This technique is invaluable for studying protein dynamics, such as degradation rates and trafficking, without the need for radioactive isotopes. nih.gov This application demonstrates the utility of the chloroalkane functional group, present in this compound, for fundamental biomedical research.

Derivatization for Hapten Synthesis in Immunochemical Research

In the field of immunochemistry, the development of sensitive and specific immunoassays is crucial for the detection and quantification of small molecules, such as drugs and their metabolites. These small molecules, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The design of the hapten is a critical step that dictates the specificity of the resulting antibodies.

Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, is structurally similar to this compound. Immunoassays for valproic acid are essential for therapeutic drug monitoring to ensure efficacy while avoiding toxicity. synabs.benih.govmedilinkltd.comfarmaciajournal.com The generation of antibodies for these assays requires the synthesis of valproic acid derivatives that can be coupled to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). synabs.be The structural similarity between valproic acid and its derivatives and metabolites can lead to cross-reactivity in these immunoassays, which can be a significant challenge. synabs.benih.gov

This compound can be derivatized to serve as a hapten for the production of antibodies with unique specificities. The carboxylic acid group provides a convenient handle for conjugation to the carrier protein, typically through the formation of an active ester that then reacts with amine groups on the protein. The key structural feature of a hapten derived from this compound would be the chlorine atom at the second carbon. By presenting this chlorinated structure to the immune system, it is possible to generate antibodies that are highly specific for chlorinated valeric acid derivatives and potentially exhibit low cross-reactivity with valproic acid itself or its other metabolites.

The process of hapten synthesis and conjugation is a well-established strategy for developing immunoassays for a variety of small molecules. nih.govhilarispublisher.comrsc.org The resulting polyclonal or monoclonal antibodies can then be used to develop various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), for the sensitive detection of the target analyte. synabs.be

| Feature | Description |

| Analyte Type | Small molecule (Hapten) |

| Challenge | Low immunogenicity of small molecules |

| Solution | Covalent conjugation to a large carrier protein (e.g., BSA, KLH) |

| Role of this compound | Serves as a precursor for a hapten |

| Key Functional Group for Conjugation | Carboxylic Acid |

| Resulting Tool | Specific antibodies for use in immunoassays |

Use as a HaloTag Blocking Agent in Protein Turnover Assays

HaloTag technology is a versatile platform for studying protein function, including cellular imaging, protein purification, and analyzing protein-protein interactions. acs.orghilarispublisher.comnih.gov The technology is based on a genetically engineered haloalkane dehalogenase that forms a rapid and irreversible covalent bond with synthetic ligands containing a chloroalkane linker. hilarispublisher.comacs.orgresearchgate.net

Protein turnover is a fundamental cellular process, and its study often involves pulse-chase experiments. In the context of HaloTag, a population of a HaloTag-fusion protein of interest is first labeled with a fluorescent chloroalkane ligand (the "pulse"). To track the fate of newly synthesized proteins, it is essential to block any remaining unlabeled HaloTag protein before introducing a second, spectrally distinct fluorescent ligand at a later time (the "chase"). This blocking step prevents the new ligand from binding to the older protein population, ensuring that only newly synthesized proteins are labeled with the second color. nih.gov

For this purpose, a non-fluorescent, cell-permeable molecule that can efficiently and irreversibly bind to the HaloTag protein is required. This compound possesses the key chemical feature necessary to function as such a blocking agent: a chloroalkane group. Small molecules containing a chloroalkane moiety can act as ligands for the HaloTag protein. researchgate.netnih.govnih.gov By introducing an excess of a simple, non-fluorescent chloroalkane like this compound after the initial fluorescent pulse, any unoccupied HaloTag proteins are covalently bound and thus "blocked." This allows for the precise measurement of protein synthesis and degradation rates. nih.govresearchgate.net

The ideal characteristics of a HaloTag blocking agent include:

Cell permeability: The ability to cross the cell membrane to access intracellular HaloTag fusion proteins.

High affinity and rapid binding: To ensure efficient blocking of all available HaloTag proteins in a short period.

Non-fluorescent: To avoid interference with the fluorescent signals from the labeled proteins.

Low toxicity: To ensure that the blocking agent does not perturb the normal cellular processes being studied.

Several small, non-fluorescent chloroalkane-containing molecules have been successfully used as blocking agents in HaloTag-based protein turnover assays. nih.gov Given its structure as a small chloroalkane, this compound is a strong candidate for this application.

| Parameter | Requirement for HaloTag Blocking Agent | Relevance of this compound |

| Chemical Structure | Contains a chloroalkane linker | Possesses a chloroalkane functional group |

| Function | Irreversibly binds to HaloTag protein | Can act as a ligand for the HaloTag active site |

| Application | Blocks unlabeled protein in pulse-chase assays | Suitable for preventing labeling of pre-existing proteins |

| Desirable Property | Non-fluorescent and cell-permeable | Is a small, non-fluorescent molecule with potential for cell permeability |

Advanced Analytical Methodologies for S 2 Chlorovaleric Acid Research

Chromatographic Techniques for Enantiomeric and Impurity Analysis

Chromatography is a cornerstone for the analysis of S-2-chlorovaleric acid, enabling the separation of the target molecule from related substances and its corresponding enantiomer.

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. phenomenex.com The FID is highly sensitive to compounds containing carbon-hydrogen bonds, making it well-suited for quantifying organic impurities. phenomenex.comscioninstruments.com However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC can be challenging.

To overcome these limitations, a derivatization step is typically employed. The carboxylic acid group is converted into a more volatile and thermally stable ester, commonly a methyl ester, by reaction with a reagent like methanol (B129727). nih.govsci-hub.se This process allows for improved chromatographic peak shape and reproducibility. sci-hub.se The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. nih.gov The FID generates a current proportional to the amount of organic analyte combusting in a hydrogen-air flame, allowing for precise quantification. scioninstruments.com This method is effective for identifying and quantifying impurities such as isomers (e.g., 3-chlorovaleric acid), precursors, or degradation products. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., SH-Rtx-Wax, 30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Derivatization Reagent | Methanol nih.govsci-hub.se |

| Inlet Temperature | 250 °C nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp 50°C, ramp to 230°C (temperature program is optimized based on specific impurities) nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a liquid sample. researchgate.netlibretexts.org It is particularly useful for compounds that are not sufficiently volatile for GC analysis. nih.gov this compound lacks a strong chromophore, which makes its detection by standard UV-Vis detectors at trace levels challenging. To enhance detection sensitivity and selectivity, pre-column derivatization is a common strategy. americanpharmaceuticalreview.comnih.gov

This involves reacting the carboxylic acid group with a derivatizing agent to attach a tag that has strong ultraviolet (UV) or fluorescence properties. nih.gov For example, reacting this compound with a reagent like 2-nitrophenylhydrazine introduces a nitrobenzene moiety, which has strong UV absorbance at a higher wavelength, minimizing interference from the sample matrix. google.comresearchgate.net The resulting derivatized product can then be separated, typically using reversed-phase HPLC, and quantified at very low concentrations. google.com This approach is essential for trace analysis in complex matrices.

| Derivatization Reagent | Detection Principle | Advantage |

|---|---|---|

| Biphenylcarbonyl chloride | UV Detection | Quantitative derivatization for analyzing related compounds nih.gov |

| 2-Nitrophenylhydrazine | UV-Vis Detection (~395 nm) researchgate.net | Shifts absorption to a region with less matrix interference google.comresearchgate.net |

| Dansyl chloride | Fluorescence Detection | High sensitivity for trace analysis of related triterpenoids nih.gov |

Since this compound is a chiral molecule, distinguishing between its two enantiomers, (S)- and (R)-2-chlorovaleric acid, is critical. Enantiomers have identical physical properties in a non-chiral environment but can exhibit different pharmacological and toxicological profiles. wikipedia.org Chiral chromatography is the definitive method for separating and quantifying enantiomers. nih.gov

The most common approach is direct separation using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs are themselves chiral and interact differently with each enantiomer, forming transient diastereomeric complexes with slightly different energies. wikipedia.orgsigmaaldrich.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and cyclodextrins. nih.govnih.gov The method allows for the determination of enantiomeric excess (e.e.) or enantiomeric purity, which is a critical quality attribute. uma.es Validated chiral HPLC methods can provide high precision and accuracy for the quantification of each enantiomer over a specific concentration range. nih.gov

| Parameter | Typical Performance Metric |

|---|---|

| Linearity (r²) | ≥ 0.997 nih.gov |

| Lower Limit of Quantification (LLOQ) | Dependent on detector, e.g., 1 ng/mL for a sensitive assay nih.gov |

| Intra- and Inter-day Precision (%RSD) | < 15% nih.gov |

| Accuracy/Recovery | Typically 85-115% nih.gov |

Spectroscopic and Spectrometric Characterization in Academic Research

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

For this compound, 1D NMR experiments like ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. The ¹H NMR spectrum would show distinct signals for the protons in the molecule, with their chemical shifts, integration (area under the peak), and splitting patterns revealing the structure. For instance, one would expect a triplet for the terminal methyl group (CH₃), multiplets for the two methylene groups (CH₂), a characteristic multiplet for the proton on the chiral carbon (CHCl), and a broad singlet for the carboxylic acid proton. youtube.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further confirmation by showing correlations between protons and carbons, allowing for unambiguous assignment of all signals and verification of the molecular backbone. hyphadiscovery.com Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, offering insights into the preferred three-dimensional conformation of the molecule in solution. nih.gov

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| -COOH | ~10-12 | Singlet (broad) |

| -CHCl- | ~4.2-4.4 | Triplet or Doublet of Doublets |

| -CH₂-CH₂-CH₃ | ~1.8-2.1 | Multiplet |

| -CH₂-CH₃ | ~1.4-1.6 | Multiplet (sextet) |

| -CH₃ | ~0.9-1.0 | Triplet |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. The molecular formula of this compound is C₅H₉ClO₂, corresponding to a molecular weight of approximately 136.57 g/mol . guidechem.com

In a mass spectrum, the intact molecule will be observed as a molecular ion (M⁺). A key feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity that is about one-third of the M⁺ peak. whitman.edu

Upon ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help confirm the structure. For this compound, common fragmentation pathways would include the loss of the carboxyl group (-COOH, a loss of 45 mass units) and alpha-cleavage next to the chlorine atom. libretexts.org Analysis of these fragments helps to piece together the molecular structure.

| m/z Value | Ion Identity | Comment |

|---|---|---|

| 136/138 | [C₅H₉ClO₂]⁺ (M⁺) | Molecular ion peak, showing the 3:1 isotopic pattern for chlorine. whitman.edu |

| 101 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 91/93 | [M - COOH]⁺ | Loss of the carboxyl group (45 Da). libretexts.org |

| 71 | [C₄H₇O]⁺ | Possible fragment from further cleavage. |

Computational Chemistry Approaches

In the realm of advanced analytical methodologies for this compound research, computational chemistry serves as a powerful tool for elucidating molecular-level details that are often challenging to access through experimental techniques alone. These in silico methods allow for the investigation of molecular structure, energetics, and reactivity with a high degree of precision. By modeling this compound, researchers can gain predictive insights into its behavior and properties, guiding further experimental work.

Quantum-Mechanical Density Functional Theory (DFT) Calculations for Molecular Interactions and Energetics

Density Functional Theory (DFT) is a robust quantum-mechanical method used to investigate the electronic structure of molecules. nih.gov This approach is instrumental in determining the optimized geometry of this compound and calculating various energetic properties that govern its interactions with other molecules. DFT has been widely used to provide detailed information on the physical and chemical behavior of molecules.

Key parameters derived from DFT calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Further energetic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a comprehensive picture of the molecule's electronic characteristics and are invaluable for predicting its behavior in various chemical environments. For instance, chemical hardness and softness are measures of a molecule's resistance to change in its electron distribution.

To illustrate the type of data generated from such calculations, a hypothetical set of DFT-calculated parameters for this compound is presented below.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -7.5 | eV | Electron-donating capability |

| LUMO Energy | -1.2 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | eV | Chemical reactivity and stability |

| Ionization Potential | 7.5 | eV | Energy required to remove an electron |

| Electron Affinity | 1.2 | eV | Energy released upon gaining an electron |

| Electronegativity | 4.35 | eV | Tendency to attract electrons |

| Chemical Hardness | 3.15 | eV | Resistance to change in electron distribution |

DFT calculations are also employed to study the non-covalent interactions of this compound with other molecules, such as solvents or biological receptors. By calculating the interaction energies, researchers can understand the strength and nature of these associations, which is fundamental to predicting the compound's behavior in complex systems.

Molecular Modeling and Simulation in Reaction Pathway Prediction

Molecular modeling and simulation techniques are essential for predicting the most likely pathways for chemical reactions involving this compound. These methods allow for the exploration of the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is critical for understanding reaction kinetics and mechanisms.

The process typically begins with the identification of potential reactants and products. Using computational methods, the geometries of these species are optimized to find their lowest energy conformations. Subsequently, the transition state connecting the reactants and products is located. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

The activation energy of the reaction is then determined as the energy difference between the transition state and the reactants. A lower activation energy indicates a more favorable reaction pathway. By comparing the activation energies of multiple potential pathways, the most probable reaction mechanism can be elucidated.

For example, a hypothetical study on the nucleophilic substitution of the chlorine atom in this compound could be modeled. The calculations would involve optimizing the structures of the this compound reactant, the nucleophile, the transition state, and the final product.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +15.2 |

This hypothetical energy profile suggests an exothermic reaction with a moderate activation barrier. Such simulations provide invaluable insights that can guide the design of new synthetic routes or help in understanding the metabolic fate of this compound. Molecular dynamics simulations can further be employed to study the dynamic behavior of the molecule and its interactions over time, providing a more complete picture of the reaction landscape.

Future Directions and Emerging Research Avenues for S 2 Chlorovaleric Acid

Development of Novel Stereoselective Synthetic Catalysts for α-Chlorocarboxylic Acids

The enantioselective synthesis of α-chlorocarboxylic acids, including S-2-chlorovaleric acid, remains a significant area of research. google.com Future efforts are directed towards the development of more efficient, selective, and versatile catalysts. A primary goal is to achieve high enantioselectivity under mild reaction conditions, which is crucial for reducing energy consumption and minimizing side reactions.

One promising avenue is the continued development of organocatalysts. Chiral amine catalysts, for instance, have shown potential in the α-chlorination of aldehydes, which are precursors to α-chlorocarboxylic acids. Research is focused on designing novel catalyst structures that can offer higher enantiomeric excesses (ee) and broader substrate scope. The use of cinchona alkaloids and their derivatives as catalysts in asymmetric chlorination reactions is also an active area of investigation. mdpi.com These catalysts are attractive due to their natural abundance and tunable structures.

Phase-transfer catalysis is another area ripe for innovation. The development of new chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts could lead to more efficient and scalable processes for the synthesis of this compound. These catalysts facilitate the transfer of reactants between immiscible phases, often allowing for milder reaction conditions and easier product separation.

Furthermore, the exploration of metal-based catalysts continues to be a key research direction. Chiral metal complexes, particularly those of transition metals, can offer unique reactivity and selectivity. Research is focused on designing ligands that can effectively control the stereochemical outcome of the chlorination reaction. The development of catalysts that can activate less reactive chlorinating agents is also a significant goal, as this would provide a wider range of options for process optimization.

A summary of emerging catalytic strategies for the synthesis of chiral α-chloroesters, closely related to α-chlorocarboxylic acids, is presented in the table below.

| Catalytic Strategy | Catalyst Type | Key Features | Potential Advantages |

| Organocatalysis | Chiral amines, Cinchona alkaloids | Metal-free, tunable structures | Lower toxicity, readily available |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salts | Biphasic reaction conditions | Milder conditions, easier separation |

| Metal Catalysis | Chiral transition metal complexes | High reactivity and selectivity | Broad substrate scope |

Enhanced Biocatalytic Production and Valorization Research in Industrial Biotechnology

The application of biocatalysis in the production of chiral compounds is a rapidly growing field, offering the potential for highly selective and environmentally benign synthetic routes. For this compound, future research in this area is focused on two main goals: developing enzymatic methods for its direct synthesis and exploring its use as a substrate in biocatalytic transformations (valorization).

The direct biocatalytic synthesis of this compound could be achieved through the discovery or engineering of novel halogenating enzymes. Haloperoxidases and FADH2-dependent halogenases are two classes of enzymes known to catalyze halogenation reactions in nature. mdpi.comnih.gov Future research will likely involve prospecting for novel halogenases from diverse microbial sources and using protein engineering techniques to improve their activity, stability, and selectivity for the chlorination of valeric acid at the α-position. A significant challenge will be to control the stereoselectivity of the enzymatic reaction to produce the desired S-enantiomer.

Another avenue for biocatalytic production involves the use of enzymes to resolve racemic mixtures of 2-chlorovaleric acid. Lipases, for example, can be used to selectively esterify one enantiomer, allowing for the separation of the S- and R-forms. Research in this area will focus on identifying lipases with high enantioselectivity for 2-chlorovaleric acid and optimizing the reaction conditions for efficient resolution.

The valorization of this compound through biocatalysis is also a promising area of research. Enzymes such as dehalogenases could be used to convert this compound into other valuable chiral compounds. For example, a dehalogenase could potentially convert this compound into S-2-hydroxyvaleric acid, a useful building block for the synthesis of pharmaceuticals and other fine chemicals. Future research will involve screening for and engineering dehalogenases with the desired activity and substrate specificity.

The table below summarizes potential biocatalytic approaches for the production and valorization of this compound.

| Biocatalytic Approach | Enzyme Class | Potential Application | Research Focus |

| Direct Synthesis | Halogenases (e.g., haloperoxidases) | Enantioselective chlorination of valeric acid | Enzyme discovery and engineering for improved selectivity and activity |

| Racemic Resolution | Lipases | Enantioselective esterification of racemic 2-chlorovaleric acid | Identification of highly selective lipases and process optimization |

| Valorization | Dehalogenases | Conversion of this compound to other chiral compounds | Screening and engineering of dehalogenases for desired transformations |

Advanced Computational Studies on Reactivity, Chiroptical Properties, and Biochemical Interactions

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for understanding and predicting the properties and reactivity of chiral molecules. For this compound, future computational research is expected to provide valuable insights that can guide synthetic efforts and the development of new applications.

One key area of focus will be the detailed investigation of the reaction mechanisms of catalytic systems used for the synthesis of this compound. DFT calculations can be used to model the transition states of the chlorination reaction, providing a deeper understanding of the factors that control enantioselectivity. nih.gov This knowledge can then be used to design more effective catalysts. For example, by understanding the non-covalent interactions between the catalyst and the substrate, it may be possible to rationally design catalysts with improved stereocontrol.

Computational studies can also be used to predict and interpret the chiroptical properties of this compound, such as its circular dichroism (CD) spectrum. mdpi.com Accurate prediction of CD spectra can aid in the experimental determination of the absolute configuration and enantiomeric excess of the compound. Furthermore, computational analysis of the relationship between molecular structure and chiroptical properties can provide fundamental insights into the nature of chirality.

Another emerging research avenue is the use of molecular modeling to study the biochemical interactions of this compound. nih.gov By simulating the docking of this compound into the active sites of enzymes, it may be possible to predict its potential as an enzyme inhibitor or as a substrate for enzymatic transformations. This information could be valuable for the development of new pharmaceuticals or for guiding research in biocatalysis. For instance, understanding the interactions between this compound and the active site of a dehalogenase could inform protein engineering efforts to improve the enzyme's efficiency.

The table below outlines key areas for future computational research on this compound.

| Research Area | Computational Method | Potential Outcomes |

| Reaction Mechanisms | Density Functional Theory (DFT) | Understanding enantioselectivity, rational catalyst design |

| Chiroptical Properties | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of CD spectra, aiding in stereochemical analysis |

| Biochemical Interactions | Molecular Docking and Dynamics | Predicting enzyme inhibition or substrate suitability, guiding biocatalyst development |

Exploration within Green Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. jocpr.com For this compound, future research will aim to develop more sustainable synthetic methods that align with these principles.

A key focus of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comeuropa.eu Future synthetic routes to this compound will be designed to maximize atom economy, for example, by favoring addition reactions over substitution reactions that generate stoichiometric byproducts. The development of catalytic processes is central to improving atom economy, as catalysts can enable more efficient reaction pathways.

The use of greener solvents is another important aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research is ongoing to identify and utilize more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis of this compound. The development of solvent-free reaction conditions is an even more ambitious goal that could significantly reduce the environmental impact of the synthesis.

Furthermore, the use of renewable feedstocks is a long-term goal for the sustainable production of chemicals. While this compound is currently derived from petrochemical sources, future research may explore pathways for its synthesis from biomass. This could involve the conversion of bio-based platform molecules into precursors for the synthesis of valeric acid, which could then be chlorinated.

Finally, the development of continuous flow processes for the synthesis of this compound offers several potential advantages in terms of sustainability. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities. They can also be more energy-efficient and safer to operate than traditional batch reactors.

The table below highlights key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Development of catalytic addition reactions to maximize incorporation of reactant atoms into the product. |

| Greener Solvents | Replacement of traditional organic solvents with water, supercritical CO2, or bio-based alternatives. |

| Renewable Feedstocks | Exploration of synthetic routes from biomass-derived platform molecules. |

| Process Intensification | Implementation of continuous flow chemistry for improved efficiency and safety. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for S-2-chlorovaleric acid, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Pathway 1 : Nucleophilic substitution of valeric acid derivatives using chiral catalysts (e.g., Cinchona alkaloids) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm stereochemistry with polarimetry or chiral HPLC .

- Pathway 2 : Enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze racemic esters. Optimize pH (6.5–7.5) and temperature (30–40°C) to maximize enantiomeric excess (ee >98%) .

- Data Contradictions : Some studies report lower ee (<90%) with Pathway 1 due to solvent polarity effects, while others achieve >95% with optimized catalysts. Replicate protocols with controlled humidity to resolve discrepancies .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Compare H NMR (δ 1.3–1.6 ppm for CH groups; δ 4.1 ppm for chiral center proton) and C NMR with reference spectra .

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile) to confirm purity (>99%) and absence of racemization.

- Mass Spectrometry : ESI-MS [M-H] peak at m/z 151.02 (calc. 151.03) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pKa values of this compound across solvents?

- Methodological Approach :

- Potentiometric Titration : Conduct in DMSO/water mixtures (0–50% v/v) to isolate solvent effects. Use automated titrators with Ag/AgCl electrodes for precision (±0.02 pH units) .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate solvation energies and correlate with experimental pKa. Address outliers by adjusting dielectric constant parameters .

- Key Finding : pKa varies from 2.8 (pure water) to 3.5 (50% DMSO), driven by solvent polarity and hydrogen-bonding disruption .

Q. How can researchers optimize reaction kinetics for this compound derivatization without racemization?

- Experimental Design :

- Kinetic Studies : Use stopped-flow IR to monitor real-time acyl chloride formation. Maintain temperatures <0°C to suppress epimerization .

- DoE (Design of Experiments) : Vary catalyst loading (0.1–5 mol%), solvent (THF vs. dichloromethane), and stirring rate (200–1000 rpm). Analyze via ANOVA to identify dominant factors (e.g., solvent choice contributes 65% to yield variance) .

- Conflict Resolution : Conflicting reports on optimal catalysts (e.g., DMAP vs. pyridine) are context-dependent. Pre-screen catalysts using high-throughput microreactors .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Data Analysis Framework :

- Multivariate Analysis (PCA) : Identify outliers in purity, yield, and ee across 10+ batches. Use Hotelling’s T to flag statistically deviant batches .

- Control Charts : Implement X-bar and R charts for critical parameters (e.g., ee ±2% as control limits).

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.